![molecular formula C9H10N2O B2959106 5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine CAS No. 1097839-70-7](/img/structure/B2959106.png)

5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

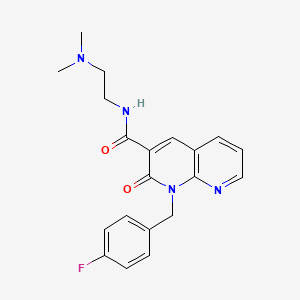

“5-Methoxy-2-methyl-1H-pyrrolo[2,3-C]pyridine” is a chemical compound with the CAS Number: 1097839-70-7 . It has a molecular weight of 162.19 and its IUPAC name is this compound . The compound is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10N2O/c1-6-3-7-4-9(12-2)10-5-8(7)11-6/h3-5,11H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications

Synthesis and Chemical Applications

Synthesis of 5-Methoxylated 3-Pyrrolin-2-Ones : The compound is used in the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which are important for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Asymmetric Alkylation and Acylation of Carboxamides : It serves as a chiral auxiliary in the asymmetric alkylation and acylation of carboxamide enolates, showing high chemical yield and stereoselectivity (Kawanami et al., 1984); (Ito et al., 1984).

Chiral Auxiliary for Optically Pure Amines or β-Amino Acids : Utilized in developing new methods for synthesizing optically pure amines or β-amino acids (Chiaroni et al., 1997).

Catalytic Methylation of Pyridines : It's involved in catalytic methylation of pyridines, crucial in drug discovery processes, using methanol and formaldehyde (Grozavu et al., 2020).

Molecular Structure Studies : The compound aids in exploring molecular structures and theoretical studies, including Density Functional Theory (DFT) methods (Gumus et al., 2018).

Photo-methylation and -methoxylation in Methanol : Involved in methylation and methoxylation processes via UV-irradiation in methanol (Sugiyama et al., 1981).

Synthesis of Synthetic Bacteriochlorins : It's utilized in synthesizing bacteriochlorins with spiro-piperidine motifs, impacting the spectral properties of these compounds (Reddy et al., 2013).

Quantum Studies, NLO, and Thermodynamic Properties : The compound is involved in quantum studies, non-linear optical properties, and thermodynamic analysis of related chemical structures (Halim & Ibrahim, 2022).

Synthesis of Palladium Complexes : It's used in the synthesis of palladium complexes, which act as catalysts in ethylene dimerization processes (Nyamato et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mechanism of Action

Target of Action

It’s worth noting that pyrrolopyridine derivatives have been reported to show inhibitory effects against fms kinase , and are promising candidates for anticancer and antiarthritic drug development .

Mode of Action

It’s known that pyrrolopyridine derivatives can exhibit various biological activities, including antibacterial, antifungal, antiviral activities, and kinase inhibition .

Biochemical Pathways

It’s known that pyrrolopyridine derivatives can inhibit the fms kinase , which plays a crucial role in various cellular processes, including cell proliferation and differentiation.

Pharmacokinetics

It’s known that the compound is a solid at room temperature , which could potentially impact its bioavailability.

Action Environment

It’s known that the compound should be stored in a dry environment at room temperature , which suggests that moisture and temperature could potentially impact its stability.

properties

IUPAC Name |

5-methoxy-2-methyl-1H-pyrrolo[2,3-c]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-3-7-4-9(12-2)10-5-8(7)11-6/h3-5,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQSXFDNFIPXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=NC=C2N1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2959025.png)

![1-((2-(benzylamino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2959028.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2959035.png)

![ethyl (2Z)-2-(6,7,8,9-tetrahydrobenzo[7]annulen-5-ylidene)acetate](/img/no-structure.png)

![2-(5-Bromo-2-methoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B2959039.png)

![3-(2-furylmethyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2959044.png)